molecular formula C8H15NO3 B053732 N-Isobutyryl-2-methylalanine CAS No. 118728-63-5

N-Isobutyryl-2-methylalanine

Cat. No. B053732
M. Wt: 173.21 g/mol
InChI Key: ADDMVRJIQGPVTE-UHFFFAOYSA-N
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Description

"N-Isobutyryl-2-methylalanine" is a term that might refer to a compound within the realm of organic chemistry, specifically related to amino acids modified with isobutyryl groups. These modifications can significantly alter the physical, chemical, and biological properties of amino acids, making them subjects of interest in materials science, biochemistry, and pharmaceutical research.

Synthesis Analysis

The synthesis of derivatives related to N-Isobutyryl-2-methylalanine, such as N-isobutyryl dehydroalanine and its methyl ester, involves methods like free radical polymerization, which have been utilized to prepare homopolymers displaying unique properties, like thermoresponsive nanoparticle formation (Tezuka, Bando, & Tanaka, 2002).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to N-Isobutyryl-2-methylalanine often involve advanced techniques like X-ray crystallography and NMR spectroscopy. These studies can reveal the presence of different tautomers and provide insights into the molecular conformations and structural flexibility of these compounds (Yang, Li, Simionescu, & Yan, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-Isobutyryl-2-methylalanine derivatives, such as their hydrolysis rates and reactions with thiols, has been explored to understand their stability and potential for further chemical modifications. These studies are crucial for applications in peptide and protein synthesis (Snow, Finley, & Friedman, 2009).

Physical Properties Analysis

Physical properties such as solubility, phase transition temperatures, and nanoparticle formation capabilities of polymers derived from N-Isobutyryl-2-methylalanine related compounds have been a focus of research. These properties are vital for their applications in nanotechnology and materials science (Tezuka, Bando, & Tanaka, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the versatility of N-Isobutyryl-2-methylalanine derivatives for synthetic chemistry and bioconjugation techniques (Snow, Finley, & Friedman, 2009).

Scientific Research Applications

  • Nanoparticle Formation : N-Isobutyryl-2-methylalanine derivatives have been used in the reversible formation of nanoparticles. A study showed that a polymer derived from N-isobutyryl dehydroalanine (a related compound) could form nanoparticles in water at a specific temperature, demonstrating potential for applications in nanotechnology and drug delivery systems (Tezuka, Bando, & Tanaka, 2002).

  • Synthesis of Modified Oligomers : N-Isobutyryl-2-methylalanine has been investigated in the synthesis of oligodeoxynucleotides with modified guanine bases. This research is significant for understanding nucleotide chemistry and developing novel oligonucleotides for therapeutic applications (Xu, Zheng, & Swann, 1992).

  • Metabolism in Bacteria : Bacterial metabolism of 2-methylalanine, a component of N-Isobutyryl-2-methylalanine, has been studied to understand the enzymatic pathways involved. This research offers insights into microbial physiology and the potential manipulation of bacterial pathways for industrial applications (Aaslestad & Larson, 1964).

  • NMR Spectroscopy and Tautomerism : Research has been conducted on the tautomerism of N2-Isobutyrylguanine, a compound related to N-Isobutyryl-2-methylalanine. This work, involving NMR spectroscopy, contributes to our understanding of nucleotide chemistry and tautomerism in biological molecules (Yang, Li, Simionescu, & Yan, 2013).

  • Biosynthesis of Alamethicin : Alamethicin, a cyclic peptide containing 2-methylalanine, has been studied to understand its biosynthesis. This research has implications for the production of cyclic peptides, which have various pharmaceutical and industrial applications (Rindfleisch & Kleinkauf, 1976).

  • Medical Applications : N-Isobutyryl-2-cyanoacrylate and related compounds have been explored for their potential in medical applications, such as in ocular surgery and renal embolization. These studies highlight the versatility of N-Isobutyryl-2-methylalanine derivatives in medical procedures (Munton, 1971; Carmignani, Belgrano, Puppo, & Giuliani, 1978).

properties

IUPAC Name

2-methyl-2-(2-methylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h5H,1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDMVRJIQGPVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyryl-2-methylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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